6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
CAS No.: 877635-82-0
Cat. No.: VC5391418
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877635-82-0 |
|---|---|
| Molecular Formula | C21H20N2O6S |
| Molecular Weight | 428.46 |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |
| Standard InChI | InChI=1S/C21H20N2O6S/c1-12-8-13(2)23-21(22-12)30-11-14-9-16(24)18(10-28-14)29-20(25)15-6-5-7-17(26-3)19(15)27-4/h5-10H,11H2,1-4H3 |
| Standard InChI Key | LAPDSRRIRZRIML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features three distinct structural domains:
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4-Oxo-4H-pyran-3-yl core: A six-membered lactone ring with a ketone group at position 4, contributing to electrophilic reactivity.
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Thioether-linked pyrimidine: A 4,6-dimethylpyrimidin-2-yl group connected via a methylthio (-SCH2-) bridge, enhancing hydrophobic interactions.
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2,3-Dimethoxybenzoate ester: A substituted benzene ring with methoxy groups at positions 2 and 3, influencing solubility and steric effects.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS Number | 877635-82-0 |
| Molecular Formula | C21H20N2O6S |
| Molecular Weight | 428.46 g/mol |
| IUPAC Name | [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |
| SMILES | COC1=C(C(OC)=C2C=CC(=O)C(=CO2)SCC3=NC(=NC=C3C)C)C=CC1=O |
| InChIKey | LAPDSRRIRZRIML-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step protocol:
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Pyranone Formation: Cyclization of diketones or keto-esters under acidic conditions to yield the 4-oxo-4H-pyran scaffold.
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Thioether Bridging: Nucleophilic substitution between 4,6-dimethyl-2-mercaptopyrimidine and a bromomethyl-pyran intermediate in the presence of a base (e.g., K2CO3).
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Esterification: Coupling the pyran-thioether intermediate with 2,3-dimethoxybenzoyl chloride using DMAP as a catalyst.
Table 2: Comparative Analysis of Analogous Compounds
Physicochemical Properties and Solubility
logP and Solubility
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoate ester to optimize potency and selectivity.
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In Vivo Toxicology: Assessing metabolic stability and toxicity profiles in animal models.
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Formulation Development: Exploring nanoencapsulation to enhance bioavailability .
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